

A Comparative Guide to the Spectroscopic Profile of 2-Methoxy-4-nitrobenzonitrile

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Compound of Interest

Compound Name: 2-Methoxy-4-nitrobenzonitrile

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In the landscape of pharmaceutical and materials science, the precise characterization of molecular structures is paramount for understanding their function and reactivity. **2-Methoxy-4-nitrobenzonitrile**, a key organic intermediate, presents a unique spectroscopic fingerprint. This guide provides an in-depth analysis of its predicted spectroscopic data, contextualized by a comparative study with its structural isomers and related compounds. By understanding the subtle yet significant differences in their spectral features, researchers can unambiguously identify and characterize these molecules.

Introduction to 2-Methoxy-4-nitrobenzonitrile

2-Methoxy-4-nitrobenzonitrile (CAS No. 101084-96-2) is a substituted aromatic compound with the molecular formula $C_8H_6N_2O_3$ and a molecular weight of 178.14 g/mol. Its structure, featuring a methoxy, a nitro, and a nitrile group on a benzene ring, makes it a versatile precursor in organic synthesis. The relative positions of these functional groups profoundly influence the molecule's electronic environment, which is directly reflected in its spectroscopic properties.

Chemical Structure:

Caption: Structure of **2-Methoxy-4-nitrobenzonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the lack of publicly available experimental spectra for **2-Methoxy-4-nitrobenzonitrile**, the following predictions are based on established principles of NMR spectroscopy and comparison with related compounds.[\[1\]](#)

Predicted ^1H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts are influenced by the electron-withdrawing nature of the nitro and nitrile groups and the electron-donating nature of the methoxy group.

Predicted ^1H NMR Data (in CDCl_3 , 400 MHz):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.1-8.3	d	1H	H-5
~7.8-8.0	dd	1H	H-3
~7.0-7.2	d	1H	H-6
~4.0	s	3H	$-\text{OCH}_3$

Interpretation:

- H-5: This proton is ortho to the strongly electron-withdrawing nitro group, leading to a significant downfield shift.
- H-3: This proton is deshielded by both the adjacent nitro group and the nitrile group, resulting in a downfield shift and a doublet of doublets splitting pattern.
- H-6: This proton is ortho to the electron-donating methoxy group, which would typically shift it upfield. However, its position para to the nitro group will also have a deshielding effect.
- $-\text{OCH}_3$: The methyl protons of the methoxy group will appear as a sharp singlet in the typical region for such groups.

Predicted ^{13}C NMR Spectrum

The ^{13}C NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ^{13}C NMR Data (in CDCl_3 , 100 MHz):

Chemical Shift (δ , ppm)	Assignment
~165	C-2 (C-OCH_3)
~150	C-4 (C-NO_2)
~135	C-6
~125	C-5
~120	C-3
~115	C-1 (C-CN)
~110	-CN
~57	$-\text{OCH}_3$

Interpretation:

- The carbons directly attached to the electronegative oxygen (C-2) and the nitro group (C-4) are expected to be the most downfield shifted.
- The carbon of the nitrile group (-CN) will appear in its characteristic region.
- The remaining aromatic carbons will have chemical shifts determined by the combined electronic effects of the substituents.
- The methoxy carbon will appear as a distinct upfield signal.

Comparison with Isomers

The spectroscopic data of **2-Methoxy-4-nitrobenzonitrile** can be distinguished from its isomers, such as 4-Methoxy-2-nitrobenzonitrile, by the distinct splitting patterns and chemical

shifts in the ^1H NMR spectrum, which are dictated by the relative positions of the substituents. For instance, in 4-Methoxy-2-nitrobenzonitrile, the proton ortho to the nitro group would experience a different electronic environment and thus exhibit a different chemical shift and coupling pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. PubChem lists the availability of a vapor phase IR spectrum for **2-Methoxy-4-nitrobenzonitrile**.^[2]

Predicted IR Absorption Bands:

Wavenumber (cm^{-1})	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~2950-2850	Medium	Aliphatic C-H stretch (-OCH ₃)
~2230	Strong	C≡N stretch (nitrile)
~1600, 1480	Medium-Strong	Aromatic C=C stretch
~1530, 1350	Strong	Asymmetric and symmetric N-O stretch (nitro group)
~1250	Strong	Aryl-O-C stretch (ether)

Interpretation:

The key diagnostic peaks in the IR spectrum of **2-Methoxy-4-nitrobenzonitrile** are the strong absorption from the nitrile group (C≡N) around 2230 cm^{-1} and the strong, characteristic absorptions of the nitro group (N-O) around 1530 cm^{-1} and 1350 cm^{-1} . The presence of the ether linkage is confirmed by the strong aryl-O-C stretch.

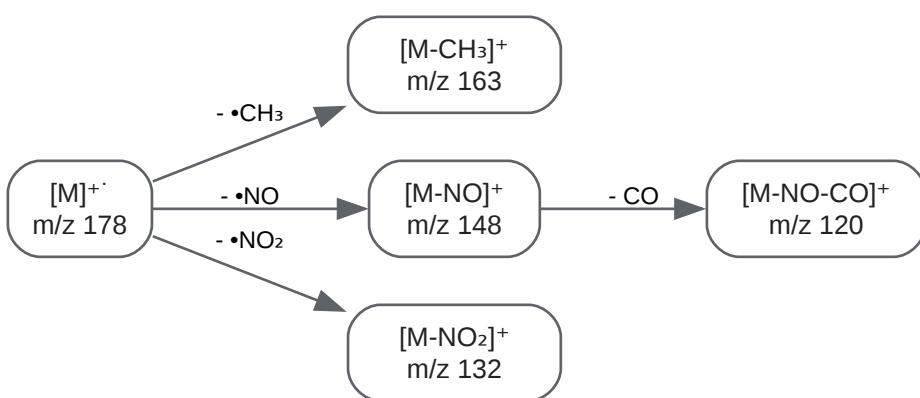
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum (Electron Ionization - EI):

- Molecular Ion (M^+): A prominent peak is expected at $m/z = 178$, corresponding to the molecular weight of the compound.
- Key Fragment Ions:
 - $m/z 163$ ($M-15$): Loss of a methyl radical ($\bullet CH_3$) from the methoxy group.
 - $m/z 148$ ($M-30$): Loss of a nitro radical ($\bullet NO$).
 - $m/z 132$ ($M-46$): Loss of a nitro group ($\bullet NO_2$).
 - $m/z 102$ ($M-30-CO$): Subsequent loss of carbon monoxide from the $[M-NO]^+$ ion.

Fragmentation Workflow:

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Caption: Predicted fragmentation pathway of **2-Methoxy-4-nitrobenzonitrile** in EI-MS.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the aromatic ring with electron-donating ($-OCH_3$) and electron-withdrawing ($-NO_2$, $-CN$) groups will result in characteristic absorption bands.

Predicted UV-Vis Absorption (in Methanol):

- λ_{max} ~250-270 nm: Attributed to the $\pi \rightarrow \pi^*$ transitions of the substituted benzene ring.
- λ_{max} ~300-330 nm: A longer wavelength absorption band, likely due to $n \rightarrow \pi^*$ transitions involving the nitro group and the overall conjugated system.

The exact position and intensity of these bands are sensitive to the solvent polarity.

Experimental Protocols

For researchers seeking to acquire experimental data for **2-Methoxy-4-nitrobenzonitrile** or similar compounds, the following are generalized protocols.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube.
- ^1H NMR Acquisition:
 - Use a 400 MHz or higher field NMR spectrometer.
 - Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Set the spectral width to cover a range of 0-12 ppm.
- ^{13}C NMR Acquisition:
 - Use a proton-decoupled pulse sequence.
 - A greater number of scans will be required compared to ^1H NMR.
 - Set the spectral width to cover a range of 0-200 ppm.

IR Spectroscopy (ATR)

- Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

- Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.
 - Record the sample spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (GC-MS with EI)

- Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
- Instrumentation:
 - Use a gas chromatograph coupled to a mass spectrometer with an electron ionization source.
 - Column: A standard non-polar capillary column (e.g., HP-5ms).
 - Injection: 1 µL, splitless injection.
- Data Acquisition:
 - Acquire data over a mass range of m/z 50-300.

UV-Vis Spectroscopy

- Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, acetonitrile) of a known concentration.
- Data Acquisition:
 - Use a dual-beam UV-Vis spectrophotometer.
 - Record the spectrum over a range of 200-800 nm.
 - Use a matched cuvette containing the pure solvent as a reference.

Conclusion

The spectroscopic characterization of **2-Methoxy-4-nitrobenzonitrile** is crucial for its use in research and development. While experimental data is not widely available, a thorough understanding of spectroscopic principles and comparison with related compounds allows for a reliable prediction of its spectral features. This guide provides a comprehensive overview of the expected NMR, IR, MS, and UV-Vis data, offering a valuable resource for the identification and analysis of this important chemical intermediate.

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References

- 1. rsc.org [rsc.org]
- 2. 2-Methoxy-4-nitrobenzonitrile | C8H6N2O3 | CID 291867 - PubChem [pubchem.ncbi.nlm.nih.gov]
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